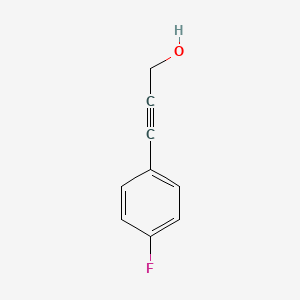

3-(4-Fluorophenyl)prop-2-yn-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROXSIPANMVWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382223 | |

| Record name | 3-(4-fluorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80151-28-6 | |

| Record name | 3-(4-Fluorophenyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80151-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Fluoroaryl Propargylic Alcohols

Role of Propargylic Alcohols in Modern Organic Chemistry

Propargylic alcohols are a class of organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). researchgate.net This bifunctional nature makes them exceptionally versatile building blocks in modern organic synthesis. researchgate.net They are readily prepared, often through the nucleophilic addition of acetylides to aldehydes or ketones, and can participate in a wide array of chemical transformations. researchgate.netorganic-chemistry.org

The reactivity of propargylic alcohols can be directed towards either the alkyne or the alcohol functionality, or involve both simultaneously. They serve as precursors for a diverse range of molecular structures, including allenes, α,β-unsaturated carbonyl compounds, and various heterocyclic systems. researchgate.net Their utility is demonstrated in numerous catalytic reactions, including substitution, cyclization, and addition reactions, making them a cornerstone in the synthesis of complex organic molecules, natural products, and pharmaceuticals. researchgate.net

Impact of Fluorine Substitution on Molecular Properties and Reactivity Profiles

The introduction of fluorine into organic molecules can dramatically alter their properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can lead to significant changes in electron distribution within a molecule. numberanalytics.com This can affect a compound's acidity, basicity, and the reactivity of nearby functional groups. numberanalytics.com

In the context of medicinal chemistry, fluorine substitution is a widely used strategy to enhance the metabolic stability of a drug candidate by blocking sites susceptible to metabolic oxidation. nih.gov It can also improve a molecule's binding affinity to target proteins and enhance its membrane permeability. nih.gov The small size of the fluorine atom means it can often be incorporated without significant steric hindrance. numberanalytics.com These unique properties make fluorinated compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org

Specific Research Interest in 3-(4-Fluorophenyl)prop-2-yn-1-ol and Analogues

This compound, with the CAS number 80151-28-6, is a specific example of a fluoroaryl propargylic alcohol. scbt.comsigmaaldrich.com Its structure combines the reactive propargyl alcohol moiety with a 4-fluorophenyl group. The presence of the fluorine atom on the phenyl ring is expected to influence its electronic properties and, consequently, its reactivity and potential biological activity. nih.gov

While extensive research specifically on this compound is not widely documented in publicly available literature, its analogues have been the subject of synthetic and methodological studies. For instance, this compound has been utilized as a starting material in the synthesis of 5-(4-fluorophenyl)isoxazole, demonstrating its utility as a precursor to heterocyclic compounds. numberanalytics.com

The general synthetic routes to aryl propargyl alcohols, such as the Sonogashira coupling of an aryl halide with a propargyl alcohol derivative, are well-established and could be applied to the synthesis of this compound. The reactivity of the hydroxyl group and the alkyne in this molecule makes it a valuable intermediate for creating more complex fluorinated molecules.

Overview of Research Trajectories for Fluorinated Alkynes

Research into fluorinated alkynes is a rapidly growing area of organofluorine chemistry. numberanalytics.com The unique properties imparted by fluorine make these compounds attractive building blocks for a variety of applications. numberanalytics.comnumberanalytics.com

In medicinal chemistry, fluorinated alkynes are used to synthesize fluorinated analogues of natural products and to develop new drugs with improved pharmacokinetic profiles. numberanalytics.com The enhanced stability and lipophilicity of fluorinated compounds can lead to better drug candidates. numberanalytics.com

In materials science, fluorinated alkynes are precursors to fluoropolymers and fluorinated nanoparticles. numberanalytics.com These materials often exhibit high thermal stability and chemical resistance, making them suitable for specialized applications. numberanalytics.com

The development of new synthetic methods for the preparation of fluorinated alkynes is also an active area of research. numberanalytics.com This includes the direct fluorination of alkynes and the use of fluorinated building blocks in cross-coupling reactions. numberanalytics.comrsc.org These advancements are expanding the toolbox available to chemists for the construction of novel fluorinated molecules. rsc.org

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | 3-(4-Fluorophenyl)propargyl alcohol; 2-Propyn-1-ol, 3-(4-fluorophenyl)- | 80151-28-6 | C₉H₇FO |

| 5-(4-Fluorophenyl)isoxazole | 138716-37-7 | C₉H₆FNO | |

| Propargyl alcohol | 2-Propyn-1-ol | 107-19-7 | C₃H₄O |

Mechanistic Investigations and Reactivity Studies of 3 4 Fluorophenyl Prop 2 Yn 1 Ol

Reaction Pathways Involving the Propargylic Hydroxyl Group

The hydroxyl group of 3-(4-Fluorophenyl)prop-2-yn-1-ol is a key site for functionalization, enabling its conversion into a range of other organic molecules through oxidation, reduction, esterification, and etherification reactions.

Oxidation and Reduction Chemistry

The oxidation of this compound can yield the corresponding aldehyde, 3-(4-Fluorophenyl)prop-2-ynal, or be further oxidized to the carboxylic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane.

Conversely, the reduction of the hydroxyl group is less common, as the primary focus is often on the reactivity of the alkyne. However, complete reduction of the molecule to the saturated alcohol, 3-(4-Fluorophenyl)propan-1-ol, can be achieved using strong reducing agents under forcing conditions. A more common reduction targets the alkyne moiety, which can be selectively reduced to an alkene. For instance, the reduction of this compound with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) leads to the formation of (E)-3-(4-Fluorophenyl)prop-2-en-1-ol. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride | (E)-3-(4-Fluorophenyl)prop-2-en-1-ol | Reduction |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a catalyst. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 3-(4-Fluorophenyl)prop-2-ynyl acetate. Similarly, etherification can be accomplished by treating the alcohol with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride, to form the corresponding methyl ether, 1-(4-Fluorophenyl)-3-methoxyprop-1-yne. While specific studies on this compound are not prevalent in the searched literature, the synthesis of a methanesulfonate (B1217627) ester from the structurally similar 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol (B1354380) suggests that such transformations are feasible. wikipedia.org

Transformations of the Alkynyl Moiety

The carbon-carbon triple bond in this compound is a hub of reactivity, participating in a variety of addition and coupling reactions.

Cycloaddition Reactions

The alkynyl group is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition with organic azides to form 1,2,3-triazoles. wikipedia.orgyoutube.com This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and specificity. nih.gov The reaction of this compound with an organic azide (B81097), such as benzyl (B1604629) azide, would be expected to produce a mixture of 1,4- and 1,5-disubstituted triazoles.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Organic Azide | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition |

Hydrosilylation Processes

Hydrosilylation involves the addition of a silicon-hydrogen bond across the alkyne. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, or ruthenium. The regioselectivity and stereoselectivity of the hydrosilylation of terminal alkynes can be controlled by the choice of catalyst and silane, leading to the formation of α- or β-vinylsilanes with either (E) or (Z) stereochemistry. These vinylsilanes are versatile synthetic intermediates.

Halogenation Reactions

The alkyne can undergo electrophilic halogenation with reagents such as bromine (Br₂), iodine (I₂), or N-bromosuccinimide (NBS). The reaction typically proceeds via a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the triple bond to form a dihaloalkene. Depending on the reaction conditions, further addition can occur to yield a tetrahaloalkane.

Rearrangement and Isomerization Pathways

The structural arrangement of this compound allows for several notable rearrangement and isomerization reactions, which are fundamental to its synthetic utility.

Propargyl/Allenyl Isomerization

The isomerization of propargylic compounds to their corresponding allenic isomers is a well-documented transformation. In the case of 3-arylprop-2-yn-1-ols, this rearrangement can be influenced by the nature of the substituents on the aromatic ring. While specific studies on the propargyl/allenyl isomerization of this compound are not extensively detailed in the available literature, the general mechanism involves the migration of a proton from the hydroxyl group to the alkyne moiety, leading to the formation of an allene. This process is often catalyzed by bases or transition metals. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring can affect the electron density of the triple bond and the acidity of the propargylic proton, thereby influencing the rate and equilibrium of the isomerization process.

Cyclo-Isomerization Reactions for Heterocycle Formation

Propargyl alcohols are valuable precursors for the synthesis of various heterocyclic compounds through cyclo-isomerization reactions. These intramolecular processes can lead to the formation of furans, oxazoles, and other important heterocyclic scaffolds. For instance, the reaction of (Z)-2-en-4-yn-1-ols with trichloroacetonitrile (B146778) in the presence of a base like DBU can yield 4-allenyl-oxazolines through a sequence of nucleophilic attack, cyclization, and propargyl/allene isomerization. nih.gov The electronic properties of the substituent at the terminal position of the alkyne, such as the 4-fluorophenyl group, can significantly impact the efficiency and outcome of these cyclizations. researchgate.net Palladium-catalyzed cycloisomerization of related 2-(1-hydroxyprop-2-ynyl)phenols has been shown to produce 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be further isomerized to 2-hydroxymethylbenzofurans. researchgate.net

Transition Metal-Catalyzed Reactivity Enhancements

The reactivity of this compound can be significantly enhanced and directed by the use of transition metal catalysts. Gold, platinum, and palladium complexes have been shown to be particularly effective in promoting a variety of transformations.

Gold-Catalyzed Cyclizations

Gold catalysts, particularly Au(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. nih.gov In the context of propargyl alcohols, gold catalysis can facilitate various cyclization reactions. For example, gold(I)-catalyzed reactions of furan-ynes with N-oxides can lead to the synthesis of dihydropyridinones and pyranones. acs.org A study on the gold-catalyzed reaction of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds demonstrated that the choice of the gold catalytic system and reaction conditions can direct the reaction towards different outcomes, including C-alkylation/cyclization and O-alkylation/hydration sequences. doi.org The presence of a 4-fluorophenyl group in this compound would be expected to influence the electronic nature of the alkyne and thus the specifics of the gold-catalyzed activation and subsequent cyclization pathways. nih.gov

A general representation of gold-catalyzed cyclization of a substituted propargyl alcohol with a generic nucleophile is shown below:

| Catalyst System | Substrate | Nucleophile | Product | Reference |

| Ph₃PAuCl/AgOTf | 1-phenylprop-2-yn-1-ol | 1,3-Cyclohexanedione | Tetrasubstituted Furan | doi.org |

Platinum-Catalyzed Hydrosilylation

Platinum-catalyzed hydrosilylation of alkynes is a powerful method for the synthesis of vinylsilanes with high regio- and stereoselectivity. A study on the hydrosilylation of propargylic alcohols using a PtCl₂/XPhos catalyst system demonstrated a facile and user-friendly protocol for the selective synthesis of E-vinylsilanes. qub.ac.uknih.govqub.ac.ukrsc.org The reaction is generally high-yielding and provides a single regioisomer at the β-position with E-alkene geometry. qub.ac.uknih.govqub.ac.ukrsc.org The reaction is tolerant of a wide range of functional groups on the propargylic alcohol. researchgate.netqub.ac.uk While specific examples with this compound are not provided in the study, the general applicability of the method to aryl-substituted propargylic alcohols suggests its potential utility for this substrate. qub.ac.uk

The general scheme for the platinum-catalyzed hydrosilylation of a propargylic alcohol is as follows:

| Catalyst | Silane | Substrate Type | Product | Key Features | Reference |

| PtCl₂/XPhos | HSiEt₃ | Aryl Propargylic Alcohol | β-(E)-vinylsilane | High yield, single regioisomer | qub.ac.uknih.govqub.ac.ukrsc.org |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling reactions. While specific palladium-catalyzed cross-coupling reactions involving the C-OH bond of this compound as a direct leaving group are less common without prior activation, the alkyne moiety can participate in various palladium-catalyzed transformations. For instance, palladium-catalyzed cross-coupling of organoindium reagents with aryl halides proceeds smoothly. researchgate.net Furthermore, in situ generated palladium(0) nanoparticles have been shown to catalyze the cross-coupling of allyl acetates with aryl and vinyl siloxanes, demonstrating the versatility of palladium in forming C-C bonds. organic-chemistry.org The development of methods for the direct cross-coupling of cyclopropenyl esters with Csp² iodides also highlights the continuous advancement in palladium catalysis. rsc.orgnih.gov These strategies could potentially be adapted for the functionalization of this compound or its derivatives.

Theoretical Influence of Fluorine Substitution on Reaction Kinetics and Selectivity

The fluorine atom at the para position of the phenyl ring in this compound is expected to exert a dual electronic effect on the reactivity of the molecule: an inductive effect and a resonance effect.

Inductive Effect: Due to its high electronegativity, fluorine is a strong σ-electron withdrawing group. This inductive effect (-I) deactivates the aromatic ring by pulling electron density away from it. This deactivation would be expected to decrease the rate of reactions where the phenyl ring acts as a nucleophile, such as in electrophilic aromatic substitution. For reactions involving the propargylic alcohol moiety, the inductive effect of the 4-fluorophenyl group would make the benzylic carbon more electron-deficient.

Resonance Effect: The fluorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through a +R (or +M) effect. This resonance donation of electron density would activate the ortho and para positions of the benzene (B151609) ring towards electrophilic attack.

In the case of the 4-fluoro substituent, the inductive effect is generally considered to be more significant than the resonance effect. This net electron-withdrawing character of the fluorine atom is anticipated to influence the kinetics and selectivity of various reactions involving this compound.

Expected Effects on Reaction Kinetics:

For reactions where a positive charge develops in the transition state at the benzylic position or within the aromatic ring, the electron-withdrawing nature of the fluorine atom would be expected to destabilize this transition state, leading to a slower reaction rate compared to the unsubstituted phenylpropargyl alcohol. Conversely, for reactions where a negative charge develops, the fluorine atom could have a stabilizing effect, potentially increasing the reaction rate.

Expected Effects on Selectivity:

In reactions where different pathways are possible, the electronic nature of the 4-fluorophenyl group could influence the selectivity. For instance, in addition reactions to the alkyne, the regioselectivity could be altered due to the electronic bias created by the substituent. Similarly, in competitive reactions involving both the aromatic ring and the propargylic alcohol, the deactivation of the ring by the fluorine atom might favor reactions at the side chain.

To quantify these effects, a Hammett plot could be constructed by comparing the reaction rates of a series of para-substituted phenylpropargyl alcohols. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). For the 4-fluoro substituent, the positive σ value indicates its electron-withdrawing nature. The sign and magnitude of the reaction constant, ρ, would provide insight into the nature of the transition state. A positive ρ value would indicate the development of negative charge in the transition state, while a negative ρ value would suggest the development of positive charge.

Without experimental data, the following table illustrates a hypothetical comparison of reaction rates based on theoretical principles:

| Reactant | Relative Rate (Hypothetical) | Expected Influence of Substituent |

| 3-Phenylprop-2-yn-1-ol | 1.00 | Reference |

| This compound | < 1.00 | Electron-withdrawing group destabilizes positive charge in the transition state. |

| 3-(4-Methoxyphenyl)prop-2-yn-1-ol | > 1.00 | Electron-donating group stabilizes positive charge in the transition state. |

Note: This table is purely illustrative and is not based on actual experimental results for reactions of this compound.

Further empirical research, including kinetic studies and product analysis for reactions of this compound and its analogs, is necessary to provide a definitive understanding of the influence of the fluorine substituent.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and probing the electronic environment of specific nuclei within the molecule. For 3-(4-Fluorophenyl)prop-2-yn-1-ol, analyses of ¹H, ¹³C, and ¹⁹F nuclei are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons present in the molecule: the hydroxyl proton, the methylene (B1212753) protons, and the aromatic protons.

The aromatic protons on the 4-fluorophenyl ring typically appear as two sets of multiplets in the downfield region, usually between δ 7.0 and 7.5 ppm. Due to the fluorine substitution at the para position, the protons ortho to the fluorine (H-3' and H-5') and the protons meta to the fluorine (H-2' and H-6') will each produce a signal resembling a doublet of doublets, which may sometimes appear as a virtual triplet.

The methylene protons (-CH₂-) adjacent to the hydroxyl group and the alkyne group are expected to resonate as a singlet or a narrow triplet around δ 4.3-4.5 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the sample concentration and solvent, but it is often observed around δ 1.5-2.5 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-2', H-6') | ~7.40 | Doublet of Doublets (dd) | Coupling to adjacent aromatic protons and through-space to fluorine. |

| Aromatic (H-3', H-5') | ~7.10 | Doublet of Doublets (dd) or Triplet (t) | Coupling to adjacent aromatic protons and fluorine. |

| Methylene (-CH₂OH) | ~4.42 | Singlet (s) or Triplet (t) | Adjacent to the hydroxyl and alkyne groups. May show coupling to the -OH proton. |

| Hydroxyl (-OH) | Variable (e.g., ~1.90) | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration; D₂O exchangeable. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated. The carbons of the alkyne group are particularly characteristic, appearing in the mid-field region (δ 80-90 ppm). The carbon attached to the phenyl ring (C-3) will be slightly downfield compared to the one attached to the methylene group (C-2).

The carbons of the 4-fluorophenyl ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carbon directly bonded to fluorine (C-4') will exhibit a large coupling constant and appear significantly downfield. The methylene carbon (C-1) is expected around δ 51 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-4' (C-F) | ~162 (d, ¹JCF ≈ 250 Hz) | Directly bonded to fluorine, shows large C-F coupling. |

| C-2', C-6' | ~134 (d, ³JCF ≈ 8 Hz) | Meta to fluorine, shows smaller C-F coupling. |

| C-3', C-5' | ~116 (d, ²JCF ≈ 22 Hz) | Ortho to fluorine, shows moderate C-F coupling. |

| C-1' (ipso-C) | ~118 (d, ⁴JCF ≈ 3 Hz) | The carbon to which the propynyl (B12738560) group is attached. |

| C-2 (alkyne) | ~86 | Alkynyl carbon adjacent to the CH₂OH group. |

| C-3 (alkyne) | ~85 | Alkynyl carbon adjacent to the phenyl ring. |

| C-1 (-CH₂OH) | ~51 | Methylene carbon. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaryl Moieties

¹⁹F NMR is a highly sensitive technique for compounds containing fluorine. In this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment. For a 4-fluorophenyl group attached to an alkyne, the chemical shift is anticipated to be in the range of δ -110 to -115 ppm (relative to CFCl₃). This signal will typically appear as a multiplet due to coupling with the ortho and meta aromatic protons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nist.gov The C-H stretching of the aromatic ring appears just above 3000 cm⁻¹, while the methylene C-H stretching appears just below 3000 cm⁻¹.

A weak but sharp absorption band characteristic of the alkyne C≡C triple bond stretch is expected around 2230-2260 cm⁻¹. The C-F stretch of the fluoroaryl group gives rise to a strong band in the fingerprint region, typically between 1200 and 1250 cm⁻¹. The C-O stretch of the primary alcohol is usually found around 1050 cm⁻¹. nist.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond stretch, which is often weak in the IR spectrum of internal alkynes, typically gives a strong signal in the Raman spectrum, expected around 2230-2260 cm⁻¹. nih.gov The symmetric breathing modes of the phenyl ring are also usually prominent in the Raman spectrum, appearing in the fingerprint region. The C-H stretching vibrations will also be visible.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Weak/Not Observed | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000-3100 | Strong | Medium (IR) |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Medium (IR) |

| C≡C Stretch | 2230-2260 | 2230-2260 | Weak (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 | Medium-Strong |

| C-F Stretch | 1200-1250 | Medium | Strong (IR) |

| C-O Stretch | ~1050 | Weak | Strong (IR) |

Characteristic Vibrational Modes of Alkynes and Fluoroaryl Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule through their characteristic vibrational frequencies. In this compound, the key vibrational modes are associated with the alkyne and fluoroaryl moieties.

The alkyne group presents two distinctive vibrations:

C≡C Stretch: This stretching vibration for terminal alkynes typically appears in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com For terminal alkynes, this peak is often of medium to weak intensity. orgchemboulder.comlibretexts.org Conjugation with an aromatic ring can influence the intensity of this signal. researchgate.net

≡C-H Stretch: A strong and narrow absorption band characteristic of terminal alkynes is observed in the region of 3260-3330 cm⁻¹. orgchemboulder.comlibretexts.org This band is a key diagnostic feature. libretexts.org

The fluoroaryl group also exhibits characteristic vibrational modes:

C-F Stretch: The carbon-fluorine stretching vibration is typically found in the fingerprint region of the IR spectrum, and its exact position can be influenced by the substitution pattern on the aromatic ring.

Aromatic C-H Stretch: These vibrations usually appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

Aromatic Ring Vibrations: Benzene (B151609) rings show characteristic "ring mode" peaks. For para-substituted rings, a C-H wagging vibration is typically observed between 860 and 790 cm⁻¹. spectroscopyonline.com Additionally, weak overtone bands can sometimes be seen in the 1800-2000 cm⁻¹ region, with their pattern being characteristic of the substitution pattern. spectra-analysis.com

It is important to note that the hydroxyl (-OH) group in the molecule will also show a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹.

The following table summarizes the expected vibrational modes for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Alkyne | ≡C-H Stretch | 3260 - 3330 | Strong, Narrow |

| Fluoroaryl | C-F Stretch | Fingerprint Region | Variable |

| Fluoroaryl | Aromatic C-H Stretch | > 3000 | Variable |

| Fluoroaryl | C-H Wag (para-substituted) | 860 - 790 | Strong |

| Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally determining the elemental composition of a compound by providing highly accurate mass measurements. numberanalytics.com For this compound, with a molecular formula of C₉H₇FO, HRMS can confirm this composition by matching the experimentally measured accurate mass to the theoretically calculated exact mass.

The primary application of HRMS in this context is to:

Determine Elemental Composition: By measuring the mass-to-charge ratio (m/z) with high precision, the number and type of atoms (carbon, hydrogen, fluorine, oxygen) can be definitively established. numberanalytics.com

Identify Unknowns: In cases where the compound's identity is not known, the accurate mass measurement can be used to search databases and propose a molecular formula. numberanalytics.com

While detailed fragmentation patterns are specific to the ionization method and collision energy used, general fragmentation pathways for propargyl alcohols may involve cleavage of the C-C bond adjacent to the hydroxyl group or loss of water.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal structure of a related compound, 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was found to be in the orthorhombic crystal system with the space group Pbca. nih.govresearchgate.net While this provides a reference, the crystal system and space group for this compound would need to be determined experimentally. The crystal system and space group are fundamental properties that describe the symmetry of the unit cell and the arrangement of molecules within it.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions.

Hydrogen Bonding: The primary and most significant intermolecular interaction will be hydrogen bonding involving the hydroxyl group. libretexts.orglibretexts.org The hydroxyl hydrogen atom can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of chains or more complex networks of molecules. libretexts.orglibretexts.orgentechonline.com

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with neighboring rings, further stabilizing the crystal lattice.

The interplay of these interactions dictates the final crystal packing arrangement. For instance, in the crystal structure of 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the packing is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.govresearchgate.net

Single crystal X-ray diffraction reveals the preferred conformation of the molecule in the solid state. For this compound, this would include the rotational position of the hydroxymethyl group relative to the rest of the molecule and the dihedral angle between the phenyl ring and the propargyl group. The observed conformation is the one that represents a minimum in the lattice energy, influenced by the intermolecular interactions discussed above.

Chromatographic Techniques for Purity and Enantiomeric Excess Analysis

Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess if the compound is prepared in a chiral form. researchgate.net

Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for determining the chemical purity of organic compounds. researchgate.netosha.gov In HPLC, a suitable stationary phase (e.g., C18) and mobile phase would be selected to separate the target compound from any impurities or starting materials. For GC analysis of propargyl alcohol, derivatization may sometimes be employed to improve chromatographic performance. osha.gov

Enantiomeric Excess Analysis: Since this compound is a chiral molecule (the carbon bearing the hydroxyl group is a stereocenter), it is crucial to determine the enantiomeric excess (ee) if an asymmetric synthesis is performed. This is typically achieved using chiral HPLC. ceon.rs Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) or a chiral mobile phase additive. ceon.rschiralpedia.com The enantiomers interact differently with the chiral selector, leading to different retention times and allowing for their quantification. ceon.rs Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

The choice of chromatographic conditions, including the specific column and mobile phase, is critical for achieving good separation and accurate quantification. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for a wide range of analytical approaches, including both normal-phase and reversed-phase chromatography, as well as chiral separations to resolve enantiomers.

Given that this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, chiral HPLC is a particularly crucial application. The separation of its enantiomers is often essential in pharmaceutical and agrochemical research, where the biological activity of a compound can be stereospecific. The direct method of chiral separation, which employs a chiral stationary phase (CSP), is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of racemic compounds, including alcohols. phenomenex.comresearchgate.net

For the analysis of this compound, a normal-phase chiral HPLC method would be highly effective. This approach typically utilizes a non-polar mobile phase, allowing for interactions between the analyte and the chiral stationary phase that are critical for enantiomeric recognition. These interactions often involve hydrogen bonding and dipole-dipole forces. ceon.rs The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as mobile phase modifiers in reversed-phase separations has also been shown to be effective for the analysis of other fluorinated compounds and oligonucleotides, potentially enhancing resolution and ionization efficiency in LC-MS applications. nih.govnih.gov

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector, a column containing the stationary phase, a thermostat to control the column temperature, and a detector. A UV detector is commonly employed for aromatic compounds like this one, set at a wavelength where the phenyl group exhibits strong absorbance.

Interactive Data Table: Illustrative HPLC Parameters for Chiral Separation of this compound

| Parameter | Condition | Rationale |

| Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | Proven effectiveness for a wide range of chiral alcohols. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Common mobile phase for normal-phase chiral separations, offering good solubility and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and resolution. |

| Column Temperature | 25 °C | Room temperature is often sufficient for robust separations. |

| Detection | UV at 254 nm | The fluorophenyl group provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. lucideon.com this compound, being a relatively small molecule, can be analyzed by GC, particularly for purity assessment and in the analysis of reaction mixtures. The choice of detector is critical in GC, with the Flame Ionization Detector (FID) being a common choice for organic compounds. scioninstruments.com

The fundamental principle of GC involves the partitioning of the analyte between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. youtube.com The separation is based on the differential affinities of the components of a mixture for the stationary phase. Compounds that have a higher affinity for the stationary phase will travel more slowly through the column and thus have a longer retention time.

For the analysis of this compound, a capillary GC system equipped with an FID would be appropriate. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector, making it suitable for quantitative analysis. cet-science.com The choice of the stationary phase is crucial for achieving good separation. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, would likely provide good resolution for this fluorinated aromatic alcohol.

The operating conditions, including the injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure efficient separation without causing thermal degradation of the analyte. A temperature program, where the oven temperature is gradually increased, is often employed to elute compounds with a wide range of boiling points.

Interactive Data Table: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Stationary Phase | 5% Phenyl Methyl Polysiloxane | A versatile, mid-polarity phase suitable for a wide range of aromatic compounds. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column dimensions providing high resolution. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min) | A typical temperature ramp for separating compounds with varying volatilities. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |

Computational Chemistry Investigations of 3 4 Fluorophenyl Prop 2 Yn 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 3-(4-Fluorophenyl)prop-2-yn-1-ol, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties.

Geometry Optimization and Conformational Analysis

The initial step in the computational investigation of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Theoretical calculations, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C≡C Bond Length | ~1.21 |

| C-C (alkyne-phenyl) Bond Length | ~1.44 |

| C-C (alkyne-CH2OH) Bond Length | ~1.46 |

| C-O Bond Length | ~1.43 |

| C-F Bond Length | ~1.35 |

| Phenyl Ring C-C Bond Lengths | ~1.39-1.40 |

| C-C≡C Bond Angle | ~178° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring and the π-system of the alkyne, while the LUMO is likely distributed over the entire π-conjugated system. The presence of the electronegative fluorine atom can influence the energy levels of these orbitals.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP surface is colored to indicate regions of different electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Vibrational Frequency Calculations for Spectral Interpretation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. A comparison of the calculated and experimental spectra can aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational frequencies would include the O-H stretching of the alcohol group (typically around 3300-3600 cm⁻¹), the C≡C stretching of the alkyne (around 2100-2260 cm⁻¹), the C-F stretching of the fluorophenyl group (around 1000-1400 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic ring and the propyl chain.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | ~3450 |

| C≡C | Stretching | ~2230 |

| C-F | Stretching | ~1235 |

| Aromatic C-H | Stretching | ~3050-3100 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines the interactions between filled donor NBOs and empty acceptor NBOs, which can be quantified by the second-order perturbation energy, E(2). This analysis reveals the extent of electron delocalization, hyperconjugation, and the strength of intramolecular interactions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the calculated electronic properties, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors are valuable in establishing structure-reactivity relationships.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon adding an electron (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A higher hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

By calculating these descriptors for this compound and comparing them to those of related compounds, predictions can be made about its reactivity profile. For example, the electrophilicity index can help in understanding its behavior in reactions involving charge transfer.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein (receptor). These studies are fundamental in drug discovery and design.

For 3-(4-Fluorophenyl)prop-2-

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The utility of 3-(4-fluorophenyl)prop-2-yn-1-ol as a foundational element in the construction of more intricate molecular frameworks is a significant aspect of its application in organic chemistry. Its constituent functional groups—the alkyne, the alcohol, and the fluorophenyl moiety—each provide reactive sites that can be selectively targeted to build molecular complexity. The presence of the fluorine atom, in particular, can enhance the biological activity and metabolic stability of the resulting molecules, a desirable feature in medicinal chemistry.

The propargyl alcohol portion of the molecule is especially reactive. The terminal alkyne can undergo a variety of addition reactions, including Sonogashira coupling, click chemistry, and various cyclization reactions. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for substitution reactions. This multifunctionality allows for a stepwise and controlled elaboration of the molecular structure, leading to the synthesis of a diverse range of complex organic compounds.

Precursor for Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the construction of various heterocyclic ring systems. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the ability to readily synthesize them from accessible starting materials is of great importance.

The synthesis of isoxazoles, a class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, can be achieved using precursors derived from this compound. sigmaaldrich.com A general strategy for isoxazole (B147169) synthesis involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov Alternatively, the [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful method for constructing the isoxazole ring.

Starting from this compound, the alkyne functionality can react with a nitrile oxide in a 1,3-dipolar cycloaddition reaction to form the isoxazole ring. This approach allows for the direct incorporation of the 4-fluorophenyl group into the final heterocyclic product. The reaction is often regioselective, leading to the preferential formation of one isomer. organic-chemistry.org

Another synthetic route involves the conversion of the propargyl alcohol into a β-keto ester or a similar 1,3-dicarbonyl equivalent. This intermediate can then be condensed with hydroxylamine or its salts to yield the isoxazole. The specific reaction conditions can be tuned to control the regioselectivity of the cyclization.

The resulting 3-(4-fluorophenyl)isoxazole (B2838835) derivatives are of interest for their potential biological activities and as building blocks for more complex molecules. The fluorine atom can modulate the electronic properties and lipophilicity of the isoxazole, potentially influencing its interactions with biological targets. sigmaaldrich.com

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. The synthesis of chalcone (B49325) derivatives featuring a fluoroaryl moiety can be accomplished using this compound as a starting material.

A common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). bohrium.comnih.gov To utilize this compound in this context, it must first be transformed into a suitable aldehyde or ketone. Oxidation of the primary alcohol in this compound would yield the corresponding propynal, which could then be used in a Claisen-Schmidt condensation with an appropriate acetophenone.

Alternatively, the Sonogashira coupling of a 4-fluoro-substituted aryl halide with a terminal alkyne, followed by further functional group manipulations, can lead to the desired chalcone framework. For instance, coupling of 1-ethynyl-4-fluorobenzene (B14334) with an aryl halide, followed by hydration of the alkyne to a ketone and subsequent condensation, is a viable route.

The presence of the 4-fluorophenyl group in the resulting chalcone can significantly impact its properties. The fluorine atom can influence the electronic distribution within the molecule, its crystal packing, and its biological activity. nih.govresearchgate.net Studies have shown that the introduction of a fluorine atom can enhance the anticancer and anti-inflammatory properties of chalcones. researchgate.net

Table 1: Synthesis of Chalcone Derivatives

| Starting Materials | Reaction Type | Product | Key Features |

|---|---|---|---|

| 4-fluorobenzaldehyde (B137897) and 1-(4-methoxyphenyl)ethanone | Claisen-Schmidt Condensation bohrium.comnih.gov | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Synthesis under basic conditions, can be optimized using sonochemical methods. bohrium.comnih.gov |

| 4-methoxyhypnone and 4-fluorobenzophenone | Claisen-Schmidt Condensation nih.gov | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Yield of 83% in ethanol (B145695) with 10% NaOH. nih.gov |

| 4-(Allyloxy)–3-methoxybenzaldehyde and 3,4,5-trimethoxy acetophenone | Claisen-Schmidt Condensation elifesciences.org | (E)–3-(4-(Allyloxy)–3-methoxyphenyl)–1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Modified Claisen-Schmidt using 50% NaOH. elifesciences.org |

Purines are a class of nitrogen-containing heterocyclic compounds that are fundamental to all life, forming the basis of the nucleobases adenine (B156593) and guanine. The synthesis of purine (B94841) and pseudopurine derivatives is a significant area of research due to their wide range of biological activities, including their use as anticancer and antiviral agents. nih.gov

While the direct synthesis of the purine core from this compound is not a standard transformation, this building block can be used to introduce the 4-fluorophenylpropyl or a related moiety onto a pre-existing purine scaffold. For example, the hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide. This activated intermediate can then be used to alkylate a nitrogen atom of a purine derivative, such as adenine or guanine, under appropriate basic conditions.

Furthermore, the terminal alkyne of this compound can participate in transition metal-catalyzed reactions, such as the Sonogashira coupling, with a halogenated purine derivative. This would attach the 3-hydroxy-1-(4-fluorophenyl)prop-1-ynyl group to the purine ring, which could then be further elaborated. These synthetic strategies allow for the creation of novel purine derivatives with potential applications in medicinal chemistry. rsc.org

Dihydrofurans are five-membered heterocyclic compounds containing one oxygen atom. They are versatile intermediates in organic synthesis and are found in a number of natural products. The synthesis of dihydrofurans can be achieved through various methods, including the cyclization of appropriate precursors.

The structure of this compound lends itself to the synthesis of dihydrofuran derivatives. For example, the hydration of the alkyne in this compound, catalyzed by a mercury(II) salt or a gold or platinum complex, would yield a β-hydroxy ketone. This intermediate can then undergo an intramolecular cyclization to form a 2,3-dihydrofuran (B140613) derivative. The cyclization can be promoted by either acidic or basic conditions.

Another approach involves the intramolecular addition of the hydroxyl group to the alkyne, which can be catalyzed by various transition metals. This type of reaction, often referred to as a cyclo-isomerization, can lead to the formation of either a five-membered dihydrofuran ring or a six-membered dihydropyran ring, depending on the reaction conditions and the catalyst used. The regioselectivity of the cyclization is a key consideration in these syntheses. The resulting dihydrofurans can serve as building blocks for the synthesis of more complex molecules. wikipedia.orgrsc.org

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more bond-forming transformations that take place sequentially in a single pot without the isolation of intermediates. Multicomponent reactions (MCRs) are a related class of reactions in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. Both of these strategies are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules.

The multifunctional nature of this compound makes it an excellent candidate for use in cascade and multicomponent reactions. For example, the alkyne and hydroxyl groups can participate in a sequential series of reactions to rapidly build molecular complexity. A cascade sequence could be initiated by the reaction of the alkyne, for instance in a Michael addition, followed by an intramolecular cyclization involving the hydroxyl group.

In the context of MCRs, this compound could serve as one of the components in a reaction that brings together multiple building blocks in a single step. For example, it could be used in a Passerini or Ugi reaction, which are classic examples of MCRs. The ability to incorporate the 4-fluorophenylpropargyl moiety into a molecule in a single, efficient step is a significant advantage of using this compound in such reactions. These strategies provide a powerful means for the rapid generation of libraries of complex and diverse molecules for drug discovery and other applications. researchgate.net

Exploration in Medicinal Chemistry Research

Design and Synthesis of Bioactive Fluoroaryl Propargylic Derivatives

The synthesis of bioactive compounds often begins with a strategic design process. In the case of fluoroaryl propargylic derivatives, the inclusion of a fluorine atom is a key design element. Fluorine's unique properties, such as its high electronegativity and small size, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

The synthesis of derivatives of 3-(4-Fluorophenyl)prop-2-yn-1-ol can be achieved through various organic reactions. For instance, derivatives can be prepared via Claisen-Schmidt condensation. researchgate.net This method involves the reaction of an appropriate ketone with an aldehyde in the presence of a base to form a chalcone (B49325), which can then be further modified. researchgate.net Another approach involves the transformation of a precursor like 4-chlorobenzoic acid through several steps to create more complex molecules. nih.gov The versatility of the propargyl alcohol moiety allows for a wide range of chemical modifications, leading to the creation of diverse libraries of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies of Analogues

Once a series of analogues is synthesized, structure-activity relationship (SAR) studies are crucial to understand how chemical structure correlates with biological activity. These studies help identify the key chemical features responsible for a compound's therapeutic effects and guide the design of more potent and selective molecules.

For example, in a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, modifications at the 2- and 3-positions of the tropane (B1204802) ring were found to significantly impact their activity as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov Similarly, studies on pyrazolo[1,5-a]pyrimidine (B1248293) analogues revealed that a 3-(4-fluoro)phenyl group, combined with various substituents at the 5-position, was crucial for their potent activity against Mycobacterium tuberculosis. nih.gov These studies often involve systematic changes to the parent molecule and subsequent evaluation of the new compounds' biological activity, providing valuable insights for drug optimization.

Compounds Targeting Specific Enzyme Pathways

Many diseases are driven by the abnormal activity of specific enzymes. Therefore, a key strategy in drug discovery is to develop compounds that can selectively inhibit these enzymes. Derivatives of this compound have been investigated as inhibitors of several important enzyme pathways.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov Fluorinated chalcones, which can be synthesized from precursors related to this compound, have been developed as a novel range of COX inhibitors. researchgate.net The strategic inclusion of a fluorine atom can enhance the inhibitory potency and selectivity of these compounds. researchgate.net

Lipoxygenase (LOX) Inhibitors

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory process, catalyzing the production of pro-inflammatory mediators like leukotrienes. nih.gov Inhibiting LOX is a promising strategy for treating inflammatory diseases. Research has focused on developing novel LOX inhibitors, and various heterocyclic compounds have shown potential. nih.gov While direct studies on this compound as a LOX inhibitor are not prominent, the development of related structures with anti-inflammatory properties suggests a potential avenue for future research.

Development of Novel Antagonists and Ligands for Receptors

Beyond enzyme inhibition, another important therapeutic strategy is the development of compounds that can modulate the function of cellular receptors. These receptors play critical roles in cell signaling, and their dysfunction is implicated in many diseases.

Derivatives of this compound have been explored in the development of novel receptor antagonists and ligands. For instance, a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes have been synthesized and evaluated as atypical dopamine transporter (DAT) inhibitors. nih.govdocumentsdelivered.com These compounds are being investigated for their potential in treating cocaine use disorders by preventing cocaine from binding to the DAT. nih.govdocumentsdelivered.com Molecular modeling studies suggest that these atypical inhibitors bind to the DAT in a different manner than cocaine, which may contribute to their unique behavioral profiles. documentsdelivered.com

Applications in Antiproliferative and Anticancer Agent Development

The development of new anticancer agents is a major focus of medicinal chemistry research. The ability of a compound to inhibit cell proliferation (antiproliferative activity) is a key indicator of its potential as an anticancer drug.

Various derivatives and analogues related to the this compound scaffold have demonstrated significant antiproliferative and anticancer activities. For example, a series of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogues showed high cytotoxic activity against several human cancer cell lines, with some compounds exhibiting greater potency than the established anticancer drug cytarabine. nih.gov Similarly, novel 3-(prop-1-en-2-yl)azetidin-2-ones, designed as analogues of the natural anticancer agent combretastatin (B1194345) A-4, displayed potent antiproliferative effects in breast cancer cells. nih.gov Furthermore, a novel tubulin inhibitor, 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone (ARDAP), has shown promise in both 2D and 3D breast cancer models by disrupting microtubule dynamics. researchgate.net The effectiveness of chalcones against cancer has also been a subject of investigation. researchgate.net

Below is an interactive data table summarizing the antiproliferative activity of selected compounds.

| Compound Class | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference |

| 3'-[4-(3-Fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (9) | HeLa, KB, MCF-7 | 2.58-3.61 µM | nih.gov |

| N-n-propyl phosphoramidate (B1195095) of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (35) | HeLa, KB, MCF-7 | 0.97-1.94 µM | nih.gov |

| 3-(Prop-1-en-2-yl)azetidinones (e.g., 10p, 10h, 10r) | MCF-7 | 31-35 nM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Four cancer cell lines | 22-31 nM | mdpi.com |

| 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone (ARDAP) | MCF-7 | Sub-cytotoxic concentrations showed decreased proliferation | researchgate.net |

Role of Fluorine in Modulating Metabolic Stability and Binding Affinity

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's drug-like properties. tandfonline.com For a molecule like this compound, the fluorine atom on the phenyl ring is not merely a substitution but a critical modification that can profoundly influence its metabolic fate and how it interacts with biological targets. nih.govtandfonline.com

Modulation of Metabolic Stability

One of the primary reasons for introducing fluorine is to improve metabolic stability. Drug molecules are often broken down in the liver by cytochrome P450 (CYP450) enzymes, a process that can deactivate the drug and hasten its elimination from the body. researchgate.net A common site of metabolic attack on aromatic rings, like the phenyl group in this compound, is the para-position. This position is susceptible to oxidation to form a phenol, which can then be further processed and excreted.

By placing a fluorine atom at the para-position (the '4-position') of the phenyl ring, medicinal chemists can effectively block this key site of metabolism. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by CYP450 enzymes. researchgate.net This "metabolic blocking" strategy can significantly increase the half-life of a compound in the body, allowing for a longer duration of action. researchgate.net

While direct metabolic data for this compound is not available, the principle is well-established. For example, studies comparing fluorinated compounds to their non-fluorinated counterparts consistently demonstrate this effect.

Table 1: Illustrative Comparison of Metabolic Stability of a Hypothetical Phenyl-Containing Drug and its Fluoro-Analogue

| Compound | Position of Metabolism | Metabolic Outcome | In Vitro Half-Life (t½) |

|---|---|---|---|

| Phenyl-Drug (Non-fluorinated) | para-position of phenyl ring | Rapid hydroxylation | Short |

| 4-Fluorophenyl-Drug (Analogue) | para-position is blocked | Slower metabolism at other sites | Extended |

This table illustrates how blocking a primary metabolic site with fluorine can divert metabolism to slower, alternative pathways, thereby enhancing the compound's stability.

Enhancement of Binding Affinity

Beyond stability, fluorine can also modulate a molecule's binding affinity for its target protein or enzyme. tandfonline.com This is achieved through several mechanisms:

Electronic Effects: Fluorine is the most electronegative element, meaning it strongly pulls electron density towards itself. selvita.com This alters the electronic profile of the phenyl ring, which can influence how the molecule interacts with amino acid residues in a protein's binding pocket. This can lead to stronger or more selective binding.

Conformational Control: The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule. A favorable conformation can lead to a better "fit" within the binding site of a target protein, thus increasing potency. nih.gov

Table 2: Research Findings on Fluorine's Impact on Biological Activity

| Research Area | Finding | Implication for this compound |

|---|---|---|

| Enzyme Inhibition | Fluorinated functional groups can act as "transition state analogues," leading to potent and stable inhibition of target enzymes. nih.gov | The fluorophenyl group could enhance the inhibitory potential if the molecule were designed as an enzyme inhibitor. |

| Dopamine Transporter (DAT) Inhibitors | In a series of DAT inhibitors, analogues with bis(4-fluorophenyl) groups showed high affinity and improved metabolic stability compared to non-fluorinated versions. nih.govnih.gov | This suggests the 4-fluorophenyl moiety is favorable for both binding and metabolic stability in neurologically active compounds. |

| Antitubulin Agents | Studies on fluorinated 7-phenyl-pyrroloquinolinones showed that fluorine substitution could yield potent cytotoxicity against tumor cell lines, though it did not always improve metabolic stability in that specific series. nih.gov | Highlights that the effects of fluorination are context-dependent and must be evaluated for each specific molecular scaffold. nih.gov |

Potential in Materials Science Applications

Synthesis of Nonlinear Optical (NLO) Materials from Propargylic Chalcone (B49325) Derivatives

Chalcones, which are α,β-unsaturated ketones, have been identified as promising organic materials for nonlinear optical (NLO) applications. Their molecular structure, often featuring electron donor and acceptor groups connected by a π-conjugated bridge, facilitates intramolecular charge transfer, which is crucial for high NLO activity. researchgate.netnih.gov The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. researchgate.netmagritek.com

While 3-(4-Fluorophenyl)prop-2-yn-1-ol itself is not a chalcone, its oxidized ketone derivative, 1-(4-fluorophenyl)prop-2-yn-1-one, serves as a key building block. Chalcones incorporating the 4-fluorophenyl moiety have been synthesized and shown to exhibit significant NLO properties. For instance, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized with a 90% yield via the Claisen-Schmidt condensation of 4-fluoro acetophenone and 2,6-difluorobenzaldehyde. nih.gov This compound demonstrates the successful incorporation of the 4-fluorophenyl group into a chalcone structure, a strategy that has been shown to enhance NLO response.

Detailed theoretical and experimental studies on fluorinated chalcones reveal their potential for practical applications. The analysis of a newly synthesized chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, using Density Functional Theory (DFT) calculations and Z-scan techniques has provided quantitative insights into its NLO characteristics. nih.gov The results show that the strategic placement of fluorine atoms enhances the molecule's third-order nonlinear susceptibility (χ(3)), a key parameter for NLO materials. researchgate.netnih.gov

Table 1: NLO Properties of a Representative Fluorinated Chalcone

| Compound | Synthesis Method | Yield | Third-Order NLO Susceptibility (χ(3)) | Reference |

|---|---|---|---|---|

| (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 90% | 369.294 × 10⁻²² m² V⁻² | nih.gov |

The high χ(3) value, which is larger than that of similar molecules, indicates that chalcones derived from precursors like this compound are strong candidates for use in optical devices. nih.gov The structure-property relationship studies confirm that D-π-A (Donor-π-Acceptor) and related architectures are effective in boosting NLO activity, and the 4-fluorophenyl group can act as a crucial component in such designs. nih.govresearchgate.net

Functionalization for Polymer and Advanced Material Development

The terminal alkyne group in this compound makes it an exceptionally suitable monomer for polymer synthesis and modification through "click chemistry." drpress.orgugent.be Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). ugent.be This reaction's high yield, mild conditions, and tolerance of various functional groups have made it a cornerstone of modern polymer chemistry. drpress.org

This compound can be utilized in several ways for polymer development:

Pendent Functionalization: The compound can be reacted with a pre-formed polymer that has azide groups along its backbone or side chains. This grafts the 4-fluorophenylprop-2-yn-1-ol moiety onto the polymer, introducing its specific properties (e.g., hydrophobicity, potential for hydrogen bonding via the hydroxyl group) to the bulk material. This method is central to creating polymers with precisely tailored surface properties or functionalities. nih.gov

Monomer for Step-Growth Polymerization: It can be used as a monomer in step-growth polymerizations. For instance, reacting a bifunctional molecule containing two azide groups with a bifunctional alkyne (or a derivative of our target compound) would produce a linear polymer where the resulting triazole rings are part of the polymer backbone. nih.gov

End-Group Modification: The alkyne group can be used to functionalize the ends of polymer chains. This is crucial for creating block copolymers, where different polymer chains are "clicked" together, or for attaching specific ligands or sensors to the termini of a polymer. ugent.be

The CuAAC reaction has been successfully used to install silyl (B83357) groups onto polymers to modify surface energy and to create complex polymer architectures like cyclic and multi-cyclic structures. ugent.bedrexel.edu The incorporation of the fluorophenyl group via this chemistry can lead to advanced polymers with applications in low-surface-energy coatings, advanced membranes, or functional biomaterials where specific cell interactions are desired. nih.govdrexel.edu

Table 2: Polymer Functionalization Strategies Using Alkyne-Containing Monomers

| Strategy | Description | Key Reaction | Potential Application | Reference |

|---|---|---|---|---|

| Pendent Modification | Grafting alkyne units onto a polymer with reactive side chains (e.g., azides). | CuAAC | Functional surfaces, biomaterials with specific cell adhesion motifs. | nih.gov |

| Block Copolymer Synthesis | Linking two different polymer chains, one with a terminal alkyne and one with a terminal azide. | CuAAC | Self-assembling materials, nanostructures, drug delivery systems. | ugent.be |

| Polymer Network Formation | Using multifunctional alkyne and azide monomers to create cross-linked polymer networks. | CuAAC | Gels, elastomers, thermosets. | drpress.org |

Photochromic Material Development

Photochromism is a reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. mdpi.commdpi.com Propargylic alcohols, including aryl-substituted variants like this compound, have proven to be versatile precursors for the synthesis of a major class of photochromic compounds known as naphthopyrans. hud.ac.uknih.gov

The synthesis typically involves an acid-catalyzed condensation reaction between a propargyl alcohol derivative and a substituted naphthol. nih.govhud.ac.ukgoogle.com For example, a one-pot reaction between 1,1-diaryl-2-propyn-1-ols and 2-naphthol, catalyzed by p-Toluenesulfonic acid (p-TsOH) in the solid state, yields 3,3-diaryl-3H-naphtho[2,1-b]pyrans. nih.gov These compounds are photochromic; upon irradiation with UV light, the colorless spiro form converts to a colored, open merocyanine (B1260669) form, a process that is reversible either thermally or by exposure to visible light. mdpi.comhud.ac.uk

Research has demonstrated that a range of 3-arylvinyl-3H-naphtho[2,1-b]pyrans exhibit excellent photochromic performance in solution. hud.ac.uk Upon UV irradiation, they produce intense orange and red hues and show good fatigue resistance over multiple switching cycles, which is a critical parameter for commercial applications like ophthalmic lenses and smart windows. hud.ac.uk The versatility of the synthesis allows for fine-tuning of the photochromic properties by changing the substituents on either the propargyl alcohol or the naphthol precursor. hud.ac.uk

Table 3: Synthesis and Properties of Photochromic Naphthopyrans from Propargyl Alcohols

| Synthesis Method | Precursors | Product Class | Photochromic Properties | Reference |

|---|---|---|---|---|

| p-TsOH-catalyzed solid-state condensation | 1,1-Diaryl-2-propyn-1-ol + 2-Naphthol | 3,3-Diaryl-3H-naphtho[2,1-b]pyran | Reversible color change upon UV irradiation. | nih.gov |

| Acid-catalyzed condensation in solution | 1,3-Diarylpent-1-en-4-yn-3-ols + Naphthols | 3-Arylvinyl-3H-naphtho[2,1-b]pyrans | Intense orange/red color; good fatigue resistance; thermal and light-driven reversibility. | hud.ac.uk |

This synthetic pathway highlights the significant potential of this compound as a building block for creating novel photochromic dyes with tailored absorption wavelengths and performance characteristics for a variety of light-modulating applications.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enantioselective Transformations

A significant frontier in the chemistry of 3-(4-fluorophenyl)prop-2-yn-1-ol is the development of advanced catalytic systems for enantioselective transformations. The synthesis of chiral propargylic alcohols is of great interest due to their utility as intermediates in the synthesis of complex, biologically active molecules. thieme-connect.comacs.org

Future research will likely focus on:

Novel Chiral Ligands: The design and synthesis of new chiral ligands for transition metals like zinc, copper, and ruthenium are crucial for achieving high enantioselectivity in the addition of alkynes to aldehydes. thieme-connect.comacs.orgrsc.org Systems based on BINOL (1,1′-bi-2-naphthol) and other privileged chiral backbones continue to be explored. thieme-connect.com

Cooperative Catalysis: The use of bifunctional catalysts, which can activate both the propargylic alcohol and the nucleophile, presents a promising strategy for one-pot, two-step propargylic substitution reactions. rsc.org This approach enhances atom and step economy. rsc.org